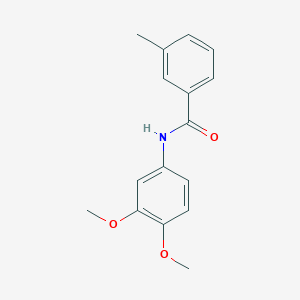

N-(3,4-dimethoxyphenyl)-3-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3,4-dimethoxyphenyl)-3-methylbenzamide, also known as TDM-1, is a targeted chemotherapy drug used in the treatment of HER2-positive breast cancer. It is an antibody-drug conjugate (ADC) that combines the specificity of a monoclonal antibody with the cytotoxicity of a chemotherapy drug. TDM-1 is composed of trastuzumab, a monoclonal antibody that targets the HER2 receptor, and DM1, a potent microtubule inhibitor.

Wirkmechanismus

N-(3,4-dimethoxyphenyl)-3-methylbenzamide binds to the HER2 receptor on the surface of cancer cells, leading to internalization of the drug-receptor complex. Once inside the cell, the linker molecule is cleaved, releasing DM1. DM1 binds to tubulin, a protein involved in cell division, leading to inhibition of microtubule formation and cell death.

Biochemical and Physiological Effects

N-(3,4-dimethoxyphenyl)-3-methylbenzamide has been shown to have a favorable pharmacokinetic profile, with a longer half-life and lower toxicity compared to traditional chemotherapy agents. The drug has demonstrated potent antitumor activity in both in vitro and in vivo models of HER2-positive breast cancer. N-(3,4-dimethoxyphenyl)-3-methylbenzamide has also been shown to have a synergistic effect when combined with other HER2-targeted therapies.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3,4-dimethoxyphenyl)-3-methylbenzamide has several advantages for use in laboratory experiments. The drug is highly specific for HER2-positive cancer cells, allowing for selective targeting and killing of cancer cells. N-(3,4-dimethoxyphenyl)-3-methylbenzamide is also stable in circulation, allowing for systemic delivery. However, N-(3,4-dimethoxyphenyl)-3-methylbenzamide is a complex molecule that requires specialized expertise for synthesis and characterization.

Zukünftige Richtungen

Future research on N-(3,4-dimethoxyphenyl)-3-methylbenzamide may focus on several areas. First, there is a need to identify biomarkers that can predict response to N-(3,4-dimethoxyphenyl)-3-methylbenzamide treatment. Second, there is a need to develop strategies to overcome resistance to N-(3,4-dimethoxyphenyl)-3-methylbenzamide. Third, there is a need to investigate the use of N-(3,4-dimethoxyphenyl)-3-methylbenzamide in combination with other targeted therapies. Finally, there is a need to explore the use of N-(3,4-dimethoxyphenyl)-3-methylbenzamide in other types of HER2-positive cancers, such as gastric and lung cancer.

In conclusion, N-(3,4-dimethoxyphenyl)-3-methylbenzamide is a promising targeted chemotherapy drug for the treatment of HER2-positive breast cancer. The drug has demonstrated superior efficacy and safety compared to traditional chemotherapy agents and has been approved for clinical use. Future research on N-(3,4-dimethoxyphenyl)-3-methylbenzamide may focus on identifying biomarkers, overcoming resistance, and exploring the use of the drug in combination with other targeted therapies.

Synthesemethoden

The synthesis of N-(3,4-dimethoxyphenyl)-3-methylbenzamide involves the conjugation of trastuzumab and DM1 through a linker molecule. The linker molecule is designed to be stable in circulation and release DM1 only after internalization by HER2-positive cancer cells. The synthesis of N-(3,4-dimethoxyphenyl)-3-methylbenzamide is a complex process that requires expertise in both antibody engineering and organic chemistry.

Wissenschaftliche Forschungsanwendungen

N-(3,4-dimethoxyphenyl)-3-methylbenzamide has been extensively studied in preclinical and clinical trials for the treatment of HER2-positive breast cancer. The drug has demonstrated superior efficacy and safety compared to traditional chemotherapy agents. N-(3,4-dimethoxyphenyl)-3-methylbenzamide has been approved by the FDA for the treatment of metastatic HER2-positive breast cancer that has progressed after treatment with trastuzumab and a taxane.

Eigenschaften

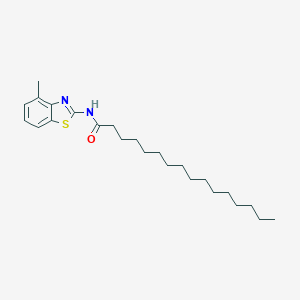

Molekularformel |

C16H17NO3 |

|---|---|

Molekulargewicht |

271.31 g/mol |

IUPAC-Name |

N-(3,4-dimethoxyphenyl)-3-methylbenzamide |

InChI |

InChI=1S/C16H17NO3/c1-11-5-4-6-12(9-11)16(18)17-13-7-8-14(19-2)15(10-13)20-3/h4-10H,1-3H3,(H,17,18) |

InChI-Schlüssel |

ZKFZXZMREQBOBV-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)OC)OC |

Kanonische SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)OC)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![S-[2-(2-naphthylamino)-2-oxoethyl] (2,4,5-trichlorophenoxy)ethanethioate](/img/structure/B291171.png)